molecular formula C16H12N2O2S B5878126 (E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile

(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5878126
M. Wt: 296.3 g/mol
InChI Key: WBJSAVKMVPGVKU-ZROIWOOFSA-N
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Description

(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of a nitrile group, a nitrophenyl group, and a methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the starting materials: The synthesis begins with the preparation of 4-methylsulfanylbenzaldehyde and 3-nitrobenzaldehyde.

    Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine. This reaction forms the this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups such as the nitro and nitrile groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methylsulfanylphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.

    (E)-3-(4-methylsulfanylphenyl)-2-(2-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.

    (E)-3-(4-methylsulfanylphenyl)-2-(3-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile is unique due to the specific positioning of the nitro and methylsulfanyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.

Properties

IUPAC Name

(E)-3-(4-methylsulfanylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-21-16-7-5-12(6-8-16)9-14(11-17)13-3-2-4-15(10-13)18(19)20/h2-10H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJSAVKMVPGVKU-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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